5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-17-26-25-29(27-17)24(30)23(32-25)22(20-8-10-21(31-2)11-9-20)28-14-12-19(13-15-28)16-18-6-4-3-5-7-18/h3-11,19,22,30H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNUNEWCEAKEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is notable for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including a piperidine ring and a triazolothiazole core, suggest a diverse range of biological interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzylpiperidine moiety
- A methoxyphenyl group
- A thiazolo-triazole core
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter release.
- Enzyme Inhibition : It may inhibit certain enzymes that play crucial roles in metabolic pathways.
- Signal Transduction Modulation : The compound could influence cellular signaling pathways, altering physiological responses.
Biological Evaluation
Recent studies have highlighted various biological activities associated with this compound:
Antiviral Activity
Research has indicated that derivatives of piperidine, similar to this compound, exhibit antiviral properties. For instance:
- Compounds with similar piperidine structures have been evaluated against HIV and other viruses, showing moderate antiviral activity against CVB-2 and HSV-1 .
Antibacterial and Antifungal Activity
The compound's potential antibacterial and antifungal properties were also evaluated:
- It was tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus niger .
Case Studies
Several case studies demonstrate the biological activity of similar compounds:
- Antiviral Screening : In a study evaluating piperazine derivatives, certain compounds showed significant protection against viral infections with cytotoxic concentrations ranging from 54 μM to 100 μM .
- Antibacterial Testing : Another study reported that synthesized piperidine derivatives exhibited promising antibacterial activity against various bacterial strains .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and biological activities of analogous thiazolo-triazole derivatives:
*Molecular weight calculated based on formula C28H31N5O2S.
Key Observations:
Replacement of methoxy with ethoxy (as in ) may slightly reduce metabolic clearance due to increased steric bulk.
Bioactivity Trends :
- Thiazolo-triazol-6-one derivatives (e.g., ) with aromatic substituents (e.g., benzyloxybenzylidene) demonstrate selective anticancer activity against HCT116 and HeLa cells, with IC50 values lower than cisplatin in some cases. The hydroxyl group in the main compound could confer similar hydrogen-bonding interactions but may reduce stability compared to the ketone in 6-one analogs.
Structural Flexibility: Piperazine/piperidine vs. benzylpiperidine substitutions influence conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
